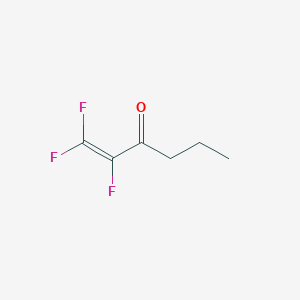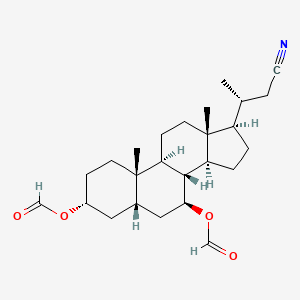![molecular formula C14H22N2O2 B13447497 tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is a derivative of carbamate and is known for its applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves several steps. One common method includes the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate can be compared with other similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound lacks the ethyl group, making it slightly less hydrophobic.
4-(Boc-amino)benzylamine: This compound has a similar structure but with a different protecting group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)12-8-6-11(10-15)7-9-12/h6-9H,5,10,15H2,1-4H3 |
InChI-Schlüssel |
COBWREBTSMZUSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)CN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)




![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
